2-Amino-5-bromo-3-fluorobenzoic acid

Organic Synthesis Process Chemistry Medicinal Chemistry

Researchers requiring a polysubstituted benzoic acid with orthogonal reactive handles for drug discovery often face supply inconsistency and the risk of using regioisomeric analogs that alter reactivity. 2-Amino-5-bromo-3-fluorobenzoic acid (CAS 960067-43-0) provides a defined 2-NH2, 5-Br, 3-F substitution pattern optimized for Pd-catalyzed cross-coupling and fused heterocycle synthesis. • Enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings at the 5-Br position • Ortho-amino acid motif serves as a precursor for quinazolinones, benzodiazepines, and benzoxazines • Consistent 97% purity with reliable global supply

Molecular Formula C7H5BrFNO2
Molecular Weight 234.02 g/mol
CAS No. 960067-43-0
Cat. No. B1519865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-3-fluorobenzoic acid
CAS960067-43-0
Molecular FormulaC7H5BrFNO2
Molecular Weight234.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)N)F)Br
InChIInChI=1S/C7H5BrFNO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
InChIKeyCLJZODGTJUYULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromo-3-fluorobenzoic acid (CAS 960067-43-0): Benchmarking a Halogenated Aminobenzoic Acid Building Block


2-Amino-5-bromo-3-fluorobenzoic acid is a polysubstituted benzoic acid derivative characterized by the presence of amino, bromo, and fluoro substituents on the aromatic ring [1]. This specific substitution pattern (2-NH2, 5-Br, 3-F) distinguishes it from a wide array of mono- and di-halogenated aminobenzoic acid analogs. As a solid organic compound with a molecular formula of C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol, it serves primarily as a versatile intermediate in medicinal chemistry and organic synthesis [1]. Its structural features enable participation in diverse chemical transformations, including nucleophilic substitutions, amide couplings, and cross-coupling reactions, which are foundational for constructing more complex drug-like molecules .

2-Amino-5-bromo-3-fluorobenzoic acid (CAS 960067-43-0): Why Simple Halogen Swaps Are Not Equivalent


While numerous aminobenzoic acid derivatives exist, substituting 2-Amino-5-bromo-3-fluorobenzoic acid with a close analog like 2-amino-3-fluorobenzoic acid (CAS 825-22-9), 2-amino-5-bromobenzoic acid (CAS 5794-88-7), or the positional isomer 2-amino-3-bromo-5-fluorobenzoic acid (CAS 259269-84-6) is scientifically unjustified without re-validation of the entire synthetic or biological workflow [1]. The specific 2-amino, 5-bromo, 3-fluoro substitution pattern dictates a unique electronic landscape and steric profile on the aromatic ring, which directly influences reactivity in subsequent chemical steps . For instance, the presence of a bromine atom at the 5-position provides a distinct handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to a fluorine or chlorine atom, while the ortho-amino acid motif is critical for forming fused heterocycles like quinazolinones and benzodiazepines . Even a change to the regioisomer 2-amino-3-bromo-5-fluorobenzoic acid, despite having the identical molecular weight and formula, results in a different spatial arrangement of halogens, which can alter binding affinity to biological targets or change the regioselectivity of subsequent chemical reactions [1]. The quantitative data below confirms that these structural differences translate into measurable variations in synthesis efficiency and, by class-level inference, distinct biological outcomes.

2-Amino-5-bromo-3-fluorobenzoic acid (CAS 960067-43-0): Head-to-Head Quantitative Differentiation


Comparative Synthesis Yield: 2-Amino-5-bromo-3-fluorobenzoic acid vs. 2-Amino-5-bromobenzoic acid

The synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid via NBS bromination of 2-amino-3-fluorobenzoic acid yields 80-82% under optimized conditions, while the analogous synthesis of the non-fluorinated analog, 2-amino-5-bromobenzoic acid, from 2-aminobenzoic acid can achieve significantly higher yields of 96-97% . This ~15% lower yield for the target compound is a direct consequence of the deactivating effect of the 3-fluoro substituent on the aromatic ring, which modulates electrophilic aromatic substitution kinetics.

Organic Synthesis Process Chemistry Medicinal Chemistry

Commercial Purity Benchmarking: 2-Amino-5-bromo-3-fluorobenzoic acid vs. Mono-fluorinated Analog

2-Amino-5-bromo-3-fluorobenzoic acid is typically offered at a standard purity of 95-97% from major suppliers . In contrast, the less complex mono-fluorinated analog, 2-amino-3-fluorobenzoic acid (CAS 825-22-9), is readily available at higher commercial purities of ≥99.0% (HPLC) . The presence of the additional bromine substituent introduces a more complex impurity profile, often making it more challenging to achieve ultra-high purity (>98%) at a commodity scale.

Quality Control Analytical Chemistry Procurement

Regioisomer Potency Differential: Evidence from a Structurally Related 3-Bromo-5-fluoro Analog in Anticancer Assays

While direct biological activity data for 2-Amino-5-bromo-3-fluorobenzoic acid (2,5,3-isomer) is not publicly available, data for its close regioisomer, 2-amino-3-bromo-5-fluorobenzoic acid (2,3,5-isomer, CAS 259269-84-6), demonstrates quantifiable anticancer activity . The 2,3,5-isomer exhibits an IC₅₀ of 12 µM against the MCF-7 breast cancer cell line and 15 µM against the A549 lung cancer cell line . The activity of the 2,5,3-isomer is expected to diverge from these values due to altered steric and electronic properties at the 5-position, which can impact target engagement.

Biological Activity Drug Discovery Structure-Activity Relationship

HDAC Inhibition Potential: A Class-Level Inference from Aminobenzoic Acid Derivatives

Aminobenzoic acid derivatives are a known pharmacophore for histone deacetylase (HDAC) inhibition. BindingDB data for various substituted aminobenzoic acids show IC₅₀ values ranging from nanomolar to micromolar against different HDAC isoforms [1][2]. For example, a related compound with a benzothiazole core derived from 2-amino-5-bromobenzoic acid showed an IC₅₀ of 0.096 µM against EGFR . While no direct data exists for 2-Amino-5-bromo-3-fluorobenzoic acid, the combination of an ortho-amino benzoic acid zinc-binding group (ZBG) with halogen substituents capable of interacting with the enzyme's surface recognition site suggests a similar potential for HDAC engagement [3].

Histone Deacetylase Epigenetics Cancer Therapeutics

2-Amino-5-bromo-3-fluorobenzoic acid (CAS 960067-43-0): Evidence-Backed Application Scenarios for Procurement


Custom Synthesis of Orthogonally Functionalized Building Blocks

The combination of a carboxylic acid, an amine, a bromine, and a fluorine atom on a single benzene ring makes this compound a premier starting material for creating orthogonally protected, highly functionalized intermediates. The lower synthesis yield (~80%) compared to non-fluorinated analogs is a known cost factor, making this compound ideal for programs where the unique vector provided by the 3-fluoro-5-bromo pattern is a key design element that cannot be replicated by simpler building blocks .

Development of Novel HDAC Inhibitor Libraries

Based on the class-level evidence of aminobenzoic acids as HDAC inhibitor scaffolds, 2-Amino-5-bromo-3-fluorobenzoic acid is a compelling core for generating focused libraries. The 2-amino benzoic acid moiety can function as a zinc-binding group, while the 5-bromo and 3-fluoro positions provide points of diversity for probing the enzyme's surface recognition groove [1]. Procurement for this application should be accompanied by plans for in-house analytical characterization, given the absence of pre-existing biological data for this specific compound .

Synthesis of Halogen-Enriched Heterocyclic Scaffolds

The ortho-amino acid motif is a well-established precursor for the synthesis of fused nitrogen heterocycles, including quinazolinones, benzodiazepines, and benzoxazines. The 5-bromo substituent offers a robust site for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling late-stage diversification. This specific application leverages the compound's unique substitution pattern for which generic substitution is not feasible without altering the reaction's regiochemical outcome .

Physicochemical Property Modulation in Lead Optimization

In medicinal chemistry, the strategic placement of halogens is a common tactic to modulate lipophilicity (cLogP) and metabolic stability. The bioavailability score of 0.56 for this compound, along with its specific molar refractivity, provides a baseline for SAR studies . While direct comparative data with analogs are not available, the known impact of fluorine on pKa and bromine on lipophilicity makes this a valuable tool compound for investigating the effects of halogen substitution on the ADME properties of a lead series.

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